Mellitic acid
Overview
Description
Mellitic acid, also known as benzene hexacarboxylic acid, is a poly-carboxylic acid with a benzene ring core and six carboxyl groups attached to it. It is known for its ability to form highly ordered molecular networks due to its symmetric structure and abundance of carboxyl groups . Mellitic acid can crystallize in different forms, being dimorphic with rhombohedral crystals from aqueous solutions at room temperature and a lower symmetry class from hot aqueous solutions .
Synthesis Analysis
Mellitic acid can be synthesized from poorly crystalline graphite using a one-step oxidation method. The oxidant is a mixture of nitric, sulfuric, and perchloric acids in a specific ratio, and the reaction can be catalyzed by substances such as V2O5, MoO3, PbO2, Al2O3, Ag2O, or Na2O2, resulting in a yield of about 30% . Additionally, a geomimetic synthesis of mellite, a mineral containing a benzene ring, from mellitic acid has been demonstrated, suggesting a potential natural formation process in brown coal .
Molecular Structure Analysis
The molecular structure of mellitic acid has been studied through various methods, including X-ray crystallography. Lanthanide complexes with mellitic acid have been synthesized and structurally characterized, revealing that mellitic acid can coordinate with metal ions and water molecules to form extended networks with complex hydrogen bonding . The crystal structure of mellitic acid itself has been reported to be dimorphic, with different crystal symmetries depending on the conditions of crystallization .
Chemical Reactions Analysis
Mellitic acid participates in various chemical reactions, forming complexes with cations and other molecules. It has been shown to form outer-sphere complexes with the soil mineral goethite, with the nature of the interaction depending on pH and ionic strength . Mellitic acid also forms coordination polymers with alkali and transition metals, resulting in magnetic coordination polymers with hexagonal nets . Furthermore, it can form salts with aromatic bases, leading to unique assemblies directed by hydrogen bonds, ionic interactions, and π-stacking .
Physical and Chemical Properties Analysis
Mellitic acid's physical and chemical properties are influenced by its high charge density and ability to form complexes. It can cause rapid aggregation and misfolding of proteins like lysozyme at neutral pH due to its multivalent anions . The crystal structures of its complexes often exhibit conformational variability and are directed by an abundance of NH⋯OC hydrogen bonds, showcasing its versatility in forming various structural motifs . The magnetic behavior of its complexes has also been studied, with some showing sharp maxima in magnetic susceptibility at low temperatures .
Scientific Research Applications
Summary of the Application
Mellitic acid, due to its symmetric structure and abundance of carboxyl groups, has an uncommon capacity to form highly ordered molecular networks . It has been studied for its effects on the aggregation and misfolding of proteins, specifically hen egg white lysozyme (HEWL) .
Methods of Application
In the study, mellitic acid was dissolved in water to yield various mellitate anions. These anions have a pronounced tendency to form complexes with cations, including protonated amines . The researchers mixed neutral HEWL and mellitic acid solutions, which resulted in the precipitation of electrostatic complexes . The self-assembly of these structures was studied using vibrational spectroscopy (infrared absorption and Raman scattering), circular dichroism (CD), and atomic force microscopy (AFM) .
Results or Outcomes
The results indicated that even at equimolar ratios (in respect to HEWL), mellitate anions are capable of inducing misfolding and aggregation of the protein upon mild heating . This results in non-native intermolecular beta-sheet appearing in the amide I’ region of the corresponding infrared spectra . The association process leads to aggregates with compacted morphologies entrapping mellitate anions .
Material Science: Luminescent Lanthanide-Organic Frameworks
Summary of the Application
Mellitic acid has been used in the synthesis of luminescent lanthanide-organic frameworks . These frameworks have potential applications in various fields, including sensing, lighting, and display technologies .
Methods of Application
In the study, a certain weight percentage of mellitic acid was added to a sodium alginate solution . The mixture was stirred rigorously for at least 10 minutes to obtain a homogeneous blend . The resulting product was named Alg-Mellitic-2, where the number 2 represents the mass ratio of mellitic acid in the precursor mixture .
Results or Outcomes
The study demonstrated that the addition of mellitic acid could effectively control the assembly of the luminescent lanthanide-organic frameworks . The resulting structures exhibited promising luminescent properties, which could be tuned by adjusting the concentration of mellitic acid .
Organic Chemistry: Hexamethylbenzene Derivative
Summary of the Application
Mellitic acid can be derived from hexamethylbenzene, also known as mellitene . This compound is an aromatic compound and a derivative of benzene, where benzene’s six hydrogen atoms have each been replaced by a methyl group .
Methods of Application
Hexamethylbenzene can be oxidized to produce mellitic acid . This process involves the replacement of the six methyl groups in hexamethylbenzene with carboxyl groups to form mellitic acid .
Results or Outcomes
The oxidation of hexamethylbenzene to mellitic acid is a significant reaction in organic chemistry . It demonstrates the transformation of a simple aromatic hydrocarbon into a highly functionalized and symmetric molecule . This reaction has been used to study the physical parameters of the benzene system and the concept of aromaticity .
Biochemistry: Protein Aggregation and Misfolding
Summary of the Application
Mellitic acid has been studied for its effects on the aggregation and misfolding of proteins, specifically hen egg white lysozyme (HEWL) . This is due to its symmetric structure and abundance of carboxyl groups, which gives it an uncommon capacity to form highly ordered molecular networks .
Methods of Application
In the study, mellitic acid was dissolved in water to yield various mellitate anions. These anions have a pronounced tendency to form complexes with cations, including protonated amines . The researchers mixed neutral HEWL and mellitic acid solutions, which resulted in the precipitation of electrostatic complexes . The self-assembly of these structures was studied using vibrational spectroscopy (infrared absorption and Raman scattering), circular dichroism (CD), and atomic force microscopy (AFM) .
Results or Outcomes
The results indicated that even at equimolar ratios (in respect to HEWL), mellitate anions are capable of inducing misfolding and aggregation of the protein upon mild heating . This results in non-native intermolecular beta-sheet appearing in the amide I’ region of the corresponding infrared spectra . The association process leads to aggregates with compacted morphologies entrapping mellitate anions .
Organic Chemistry: Synthesis of Modified Nucleic Acids
Summary of the Application
Modified nucleic acids, also known as xeno nucleic acids (XNAs), offer a variety of advantages for biotechnological applications and address some of the limitations of first-generation nucleic acid therapeutics . Mellitic acid could potentially be used in the synthesis of these modified nucleic acids .
Results or Outcomes
Several therapeutics based on modified nucleic acids have recently been approved and many more are under clinical evaluation . The potential use of mellitic acid in the synthesis of these modified nucleic acids could contribute to this growing field .
properties
IUPAC Name |
benzene-1,2,3,4,5,6-hexacarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6O12/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18/h(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSWCNNOKPMOTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199650 | |
Record name | Mellitic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
Record name | Mellitic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20794 | |
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Product Name |
Mellitic acid | |
CAS RN |
517-60-2 | |
Record name | Mellitic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=517-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Mellitic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene Hexacarboxylic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01681 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MELLITIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229358 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mellitic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenehexacarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.495 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MELLITIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P80QSP14DM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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